molecular formula C7H9ClO B1581106 3-Chloro-2-norbornanone CAS No. 30860-22-1

3-Chloro-2-norbornanone

Cat. No.: B1581106
CAS No.: 30860-22-1
M. Wt: 144.6 g/mol
InChI Key: PQRKEKMZLKKQOP-UHFFFAOYSA-N
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Description

3-Chloro-2-norbornanone, also known as bicyclo[2.2.1]heptan-2-one, 3-chloro-, is an organic compound with the molecular formula C7H9ClO. It is a chlorinated derivative of norbornanone, characterized by a bicyclic structure with a chlorine atom attached to the third carbon and a ketone group at the second carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-norbornanone can be synthesized through several methods. One common approach involves the chlorination of 2-norbornanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst such as aluminum chloride to facilitate the substitution of a hydrogen atom with a chlorine atom at the third carbon position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-norbornanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-norbornanone derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-norbornanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-norbornanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects through specific pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a ketone group in its bicyclic structure. This combination imparts distinct reactivity and makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-chlorobicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKEKMZLKKQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909097
Record name 3-Chlorobicyclo[2.2.1]heptan-2-one
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Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30860-22-1, 61914-03-2, 10464-71-8
Record name 3-Chloronorbornan-2-one
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Record name Bicyclo(2.2.1)heptan-2-one, 3-chloro-
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Record name NSC176866
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Record name 3-Chlorobicyclo[2.2.1]heptan-2-one
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Record name 3-chloronorbornan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper "REACTION OF 3-CHLORO-2-NORBORNANONE WITH SODIUM SULFIDE NONAHYDRATE"?

A1: The research paper investigates the reaction between this compound and sodium sulfide nonahydrate. While the abstract doesn't provide specific details on the reaction products or outcomes, it implies that the study focuses on understanding the chemical transformation that occurs when these two compounds interact. This could involve identifying the major products formed, elucidating the reaction mechanism, and potentially exploring the factors influencing the reaction outcome (e.g., solvent, temperature, stoichiometry). []

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